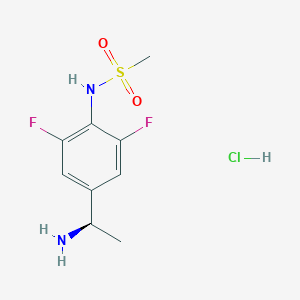
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and ®-1-amino-2-propanol.
Formation of Intermediate: The intermediate is formed by reacting 2,6-difluoroaniline with ®-1-amino-2-propanol under controlled conditions.
Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride to form the sulfonamide derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Formation of amines and other reduced forms.
Substitution Products: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in biochemical assays to study enzyme activity and inhibition.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Drug Development: Explored as a lead compound in drug development for various diseases.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science:
Wirkmechanismus
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Receptor Interaction: Interacting with specific receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-aminoethyl)benzenesulfonamide hydrochloride
- ®-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Uniqueness
- Structural Differences : The presence of difluorophenyl and methanesulfonamide groups distinguishes ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride from similar compounds.
- Biological Activity : Exhibits unique biological activities and potential therapeutic applications compared to its analogs.
This detailed article provides a comprehensive overview of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13ClF2N2O2S |
|---|---|
Molekulargewicht |
286.73 g/mol |
IUPAC-Name |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15;/h3-5,13H,12H2,1-2H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
XGTMJUVUJJEZAD-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740818.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11740830.png)
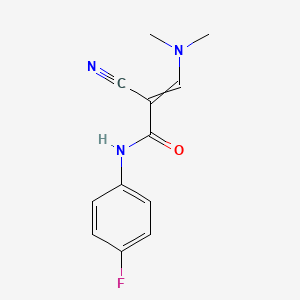
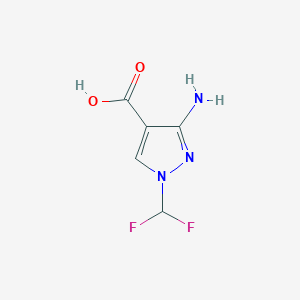
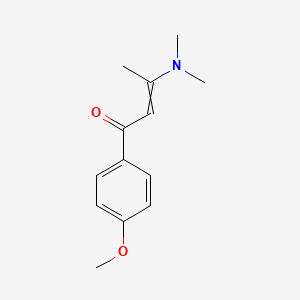
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)

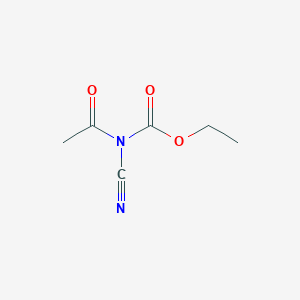
![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740885.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11740916.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
